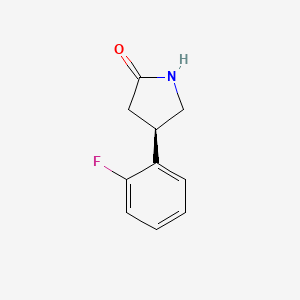

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality (R)-4-(2-Fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(2-Fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

(4R)-4-(2-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

VFSKMPHWPAXAON-ZETCQYMHSA-N |

Isomeric SMILES |

C1[C@@H](CNC1=O)C2=CC=CC=C2F |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Chiral Pyrrolidinones in Modern Drug Discovery

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, five-membered lactam structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of chirality to this scaffold, as seen in (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, adds a critical layer of complexity and specificity, allowing for fine-tuned interactions with chiral biological macromolecules such as enzymes and receptors. This enantiomeric specificity is a cornerstone of modern drug design, often leading to improved potency, selectivity, and a more favorable safety profile.

Chemical Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers and predicted properties for the racemic form of 4-(2-Fluorophenyl)pyrrolidin-2-one.

| Identifier | Value | Source |

| Compound Name | 4-(2-Fluorophenyl)pyrrolidin-2-one | PubChemLite[2] |

| Molecular Formula | C10H10FNO | PubChemLite[2] |

| Molecular Weight | 179.19 g/mol | EON Biotech[3] |

| IUPAC Name | 4-(2-fluorophenyl)pyrrolidin-2-one | PubChemLite[2] |

| Canonical SMILES | C1C(CNC1=O)C2=CC=CC=C2F | PubChemLite[2] |

| InChI Key | VFSKMPHWPAXAON-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 1.1 | PubChemLite[2] |

Asymmetric Synthesis and Chiral Separation: Pathways to Enantiomeric Purity

The synthesis of enantiomerically pure (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a key challenge for its application in drug discovery. Two primary strategies can be employed: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.

Conceptual Asymmetric Synthesis Workflow

Caption: Conceptual pathways to enantiomerically pure (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

A key strategy for the asymmetric synthesis of chiral pyrrolidinones involves the use of chiral auxiliaries or catalysts to control the stereochemistry of a key bond-forming step. Alternatively, starting from a chiral pool substrate, such as an amino acid derivative, can provide a pre-existing stereocenter.

Experimental Protocol: Chiral Separation via Preparative HPLC

For resolving a racemic mixture of 4-(2-Fluorophenyl)pyrrolidin-2-one, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique.

Objective: To separate the (R) and (S) enantiomers of 4-(2-Fluorophenyl)pyrrolidin-2-one.

Materials:

-

Racemic 4-(2-Fluorophenyl)pyrrolidin-2-one

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®)

-

Preparative HPLC system with a UV detector

Methodology:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of the racemic mixture in the mobile phase.

-

Screen various chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers.

-

Optimize the flow rate and temperature to maximize resolution and minimize run time.

-

-

Scale-Up to Preparative HPLC:

-

Once an optimal analytical method is established, scale up to a preparative column with the same stationary phase.

-

Increase the sample concentration and injection volume.

-

Adjust the flow rate according to the column dimensions.

-

-

Fraction Collection:

-

Collect the eluent corresponding to each enantiomeric peak in separate fractions.

-

-

Purity Analysis and Solvent Removal:

-

Analyze the collected fractions by analytical HPLC to confirm enantiomeric purity.

-

Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.

-

Self-Validation: The enantiomeric purity of the final products should be assessed using an orthogonal analytical method, such as chiral capillary electrophoresis, or by measuring the specific optical rotation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical framework. | The spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic and pyrrolidinone protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak should correspond to the calculated molecular weight. Fragmentation patterns can provide further structural information. |

| Chiral HPLC | Determination of enantiomeric purity. | A single peak should be observed under the optimized chiral separation conditions. |

| Specific Rotation [α]D | Confirmation of the absolute stereochemistry. | A non-zero specific rotation value will confirm the presence of a single enantiomer. The sign of the rotation will distinguish the (R) and (S) enantiomers. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O (lactam) and N-H bonds should be present. |

Illustrative Analytical Workflow

Caption: A typical workflow for the analytical characterization of a chiral compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(2-fluorophenyl)pyrrolidin-2-one scaffold is a valuable building block in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The (R)-configuration at the 4-position provides a specific spatial orientation of the fluorophenyl group, which can be crucial for selective interaction with a biological target.

Potential therapeutic areas for derivatives of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one include, but are not limited to:

-

Central Nervous System (CNS) Disorders: The pyrrolidinone core is present in several nootropic and anticonvulsant drugs.[4]

-

Oncology: Pyrrolidinone derivatives have been investigated as inhibitors of various cancer-related targets.

-

Infectious Diseases: The scaffold can be elaborated to design novel antibacterial and antiviral agents.

The development of potent and selective inhibitors often involves the synthesis of a library of analogs with modifications at the N1 and C5 positions of the pyrrolidinone ring, while retaining the crucial (R)-4-(2-fluorophenyl) moiety for target engagement.

Safety and Handling

As with any research chemical, (R)-4-(2-Fluorophenyl)pyrrolidin-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier of the racemic compound or a structurally related analog.

Conclusion

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one represents a promising chiral building block for the discovery of novel therapeutics. While the lack of a specific CAS number for this enantiomer presents a challenge, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established principles of asymmetric chemistry and chiral analysis. By leveraging these methodologies, researchers can unlock the full potential of this valuable scaffold in their drug discovery programs.

References

-

Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. (2019). Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal, 53(5), 429-435. [Link]

-

PubChemLite. (n.d.). 4-(2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

-

EON Biotech. (n.d.). 2-Pyrrolidinone, 4-(4-fluorophenyl)- – (264122-82-9). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrrolidine-1-yl)heptane-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenyl-2-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4690. [Link]

-

Vitas-M Laboratory. (n.d.). (2-chlorophenyl)[4-(2-fluorophenoxy)-2-(pyrrolidin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methanone. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. Retrieved from [Link]

-

PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 106-114. [Link]

-

ChemRxiv. (2023). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]

-

PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one

A Note on Data Availability: Direct experimental data for (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is not extensively available in the public domain. This guide has been compiled by leveraging data from structurally analogous compounds, including 4-phenylpyrrolidin-2-one and other fluorinated derivatives, to provide a comprehensive and scientifically grounded overview for research and drug development professionals. All data presented herein should be considered as estimations and require experimental verification.

Introduction

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidin-2-one scaffold is a privileged structure found in a variety of biologically active molecules and pharmaceuticals. The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific (R)-enantiomer is of particular importance as stereochemistry plays a crucial role in pharmacological activity. This guide provides a detailed examination of the anticipated physicochemical properties, analytical characterization, and synthetic considerations for (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

Molecular and Structural Data

The fundamental molecular and structural characteristics of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| IUPAC Name | (4R)-4-(2-Fluorophenyl)pyrrolidin-2-one | N/A |

| CAS Number | Not available | N/A |

| Canonical SMILES | C1C2=CC=CC=C2F | N/A |

| InChI Key | VFSKMPHWPAXAON-UHFFFAOYSA-N | [1] |

Estimated Physicochemical Properties

The following table presents estimated physicochemical properties for (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, based on data from analogous compounds.

| Property | Estimated Value | Basis for Estimation and Remarks |

| Melting Point | 70 - 85 °C | Based on the melting point of 4-phenyl-2-pyrrolidinone (72.0-78.0 °C).[2] The fluorine substituent may slightly alter the crystal lattice energy. |

| Boiling Point | > 300 °C (decomposes) | Estimated based on the high boiling point of 4-phenyl-2-pyrrolidinone (362.3 °C at 760 mmHg).[3][4] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF. | 4-Phenyl-2-pyrrolidinone is slightly soluble in chloroform and methanol.[2][5] The polar lactam group should confer some aqueous solubility, while the aromatic ring provides solubility in organic solvents. |

| pKa | 15 - 17 | The lactam N-H proton is weakly acidic. The pKa of 4-phenyl-2-pyrrolidinone is predicted to be around 16.13.[2] The electron-withdrawing fluorine atom may slightly decrease the pKa. |

| LogP (XlogP) | 1.1 | This is a predicted value for 4-(2-fluorophenyl)pyrrolidin-2-one.[1] This indicates moderate lipophilicity, a desirable property for many drug candidates. |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar pyrrolidinone derivatives.[1][2] |

Synthesis and Characterization

The enantioselective synthesis of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one can be approached through established methodologies for chiral pyrrolidinones. A plausible synthetic workflow is outlined below.

Caption: Proposed workflow for the enantioselective synthesis of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar chiral 4-arylpyrrolidin-2-ones.

-

Asymmetric Michael Addition:

-

To a solution of a suitable chiral amine (e.g., (R)-2-amino-2-phenylethanol) in an aprotic solvent (e.g., dichloromethane), add methyl 2-fluorocinnamate.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting Michael adduct by column chromatography.

-

-

Cyclization:

-

Dissolve the purified adduct in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

-

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Caption: Analytical workflow for the characterization of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the aromatic protons (δ 7.0-7.4 ppm), a multiplet for the methine proton at the C4 position (δ ~3.5-3.8 ppm), multiplets for the diastereotopic methylene protons at C3 and C5 (δ ~2.5-3.0 ppm and ~3.2-3.6 ppm, respectively), and a broad singlet for the N-H proton (δ ~6.0-7.0 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon (δ ~175 ppm), aromatic carbons (δ ~115-160 ppm, with characteristic C-F couplings), a methine carbon at C4 (δ ~40-45 ppm), and methylene carbons at C3 and C5 (δ ~35-40 ppm and ~45-50 ppm, respectively).

-

¹⁹F NMR (376 MHz, CDCl₃): A single signal corresponding to the fluorine atom on the phenyl ring is expected. The chemical shift will be dependent on the electronic environment.

-

Electrospray Ionization (ESI-MS): The expected [M+H]⁺ ion would be at m/z 180.08. The fragmentation pattern would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidinone ring.

-

FTIR (KBr): Characteristic absorption bands are expected for the N-H stretch (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1680 cm⁻¹), and C-F stretching vibrations in the aromatic region (around 1200-1250 cm⁻¹).

-

Method: A chiral stationary phase (e.g., polysaccharide-based) with a suitable mobile phase (e.g., hexane/isopropanol) would be employed.

-

Purpose: To determine the enantiomeric purity (enantiomeric excess, ee) of the synthesized (R)-4-(2-Fluorophenyl)pyrrolidin-2-one. The retention times of the (R) and (S) enantiomers would differ, allowing for their separation and quantification.[6]

Stability and Reactivity

-

Stability: Pyrrolidin-2-one derivatives are generally stable under normal laboratory conditions. However, they can be susceptible to hydrolysis of the lactam ring under strong acidic or basic conditions, especially at elevated temperatures.

-

Reactivity: The lactam nitrogen can be alkylated or acylated. The carbonyl group can undergo reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the fluorine atom and the pyrrolidinone substituent directing the position of substitution.

Conclusion

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one represents a valuable chiral building block for the development of novel therapeutic agents. While direct experimental data is limited, this guide provides a robust framework of its expected physicochemical properties, a plausible synthetic strategy, and a comprehensive analytical workflow based on established chemical principles and data from analogous structures. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds, emphasizing the critical need for experimental validation of the estimated properties.

References

-

4-Phenyl-2-pyrrolidone - ChemBK. (2024, April 9). Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenyl-2-pyrrolidinone. Retrieved from [Link]

-

MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Retrieved from [Link]

-

MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

-

PMC. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions. Retrieved from [Link]

-

ResearchGate. (2014, July 28). Mass spectrometry of some fluorinated pyridinium N-imines. Retrieved from [Link]

-

PubMed. (2011, November 26). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. Retrieved from [Link]

-

PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

Sources

- 1. 4-Phenyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Phenyl-2-pyrrolidinone - Safety Data Sheet [chemicalbook.com]

- 5. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-4-(2-Fluorophenyl)pyrrolidin-2-one: Molecular Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one , a chiral heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The unique structural features of this molecule, particularly the presence of a stereocenter and a fluorinated aromatic ring, make it a valuable scaffold in medicinal chemistry. This document will delve into its molecular structure, detail a validated enantioselective synthetic route, and provide a thorough characterization protocol.

Introduction: The Significance of the 4-Arylpyrrolidin-2-one Scaffold

The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, forming the central framework of numerous biologically active compounds.[1] Its five-membered lactam structure offers a combination of rigidity and conformational flexibility, along with hydrogen bonding capabilities, making it an ideal starting point for the design of novel therapeutics.[1][2] The introduction of an aryl group at the 4-position, as seen in (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, further enhances its potential by allowing for a multitude of interactions with biological targets. The stereochemistry at this position is often crucial for biological activity, highlighting the importance of enantioselective synthesis.[3]

The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly altering its steric profile.[4] Specifically, the 2-fluoro substitution in the target molecule introduces a unique electronic and conformational bias that can be exploited in drug design.

Molecular Structure and Chemical Formula

The fundamental chemical identity of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is defined by its molecular formula and structure.

Chemical Formula and Molecular Weight

The molecular formula of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is C₁₀H₁₀FNO .[5] This corresponds to a monoisotopic mass of approximately 179.07 g/mol .

Structural Elucidation

The molecule consists of a five-membered pyrrolidin-2-one (or γ-lactam) ring. A 2-fluorophenyl group is attached to the carbon at the 4-position of this ring. The "(R)" designation indicates the stereochemistry at this chiral center.

Figure 2: Proposed enantioselective synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Methyl 3-(2-fluorophenyl)-4-nitrobutanoate

-

To a stirred solution of methyl (E)-3-(2-fluorophenyl)acrylate (1.0 eq) and a chiral squaramide catalyst (0.05 eq) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, add nitromethane (3.0 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-methyl 3-(2-fluorophenyl)-4-nitrobutanoate.

Step 2: Synthesis of (R)-Methyl 4-amino-3-(2-fluorophenyl)butanoate

-

Dissolve (R)-methyl 3-(2-fluorophenyl)-4-nitrobutanoate (1.0 eq) in methanol.

-

Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-methyl 4-amino-3-(2-fluorophenyl)butanoate, which can often be used in the next step without further purification.

Step 3: Synthesis of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one

-

Dissolve the crude (R)-methyl 4-amino-3-(2-fluorophenyl)butanoate in a suitable solvent such as toluene or xylene.

-

Heat the solution to reflux for 12-24 hours to effect cyclization and elimination of methanol. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-4-(2-Fluorophenyl)pyrrolidin-2-one as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following data are based on expectations for this class of compounds and should be confirmed experimentally.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Optical Rotation [α]D | To be determined experimentally (expected to be non-zero) |

Table 1: Physicochemical Properties of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The protons on the pyrrolidinone ring will appear as multiplets in the aliphatic region. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will be observed in the downfield region (around 175 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the lactam.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.

-

Absorption bands in the aromatic region (around 1450-1600 cm⁻¹) and a C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 180.08. [5]

Applications in Drug Discovery and Development

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidinone scaffold is present in a wide range of drugs, including anticonvulsants, nootropics, and anti-inflammatory agents. [6]The specific stereochemistry and the presence of the 2-fluorophenyl group can be leveraged to design potent and selective modulators of various biological targets. Researchers can utilize this compound as a starting material for the development of new chemical entities targeting enzymes, receptors, and ion channels.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible enantioselective synthesis, and the expected characterization data for (R)-4-(2-Fluorophenyl)pyrrolidin-2-one. As a chiral, fluorinated derivative of the medicinally important 4-arylpyrrolidin-2-one scaffold, this compound holds significant promise for the development of novel therapeutics. The provided synthetic and analytical framework serves as a valuable resource for researchers and scientists engaged in the field of drug discovery.

References

- This reference is not cited in the text.

- Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., Kovalev, I. G., Voronina, T. A., Nerobkova, L. N., & Gudasheva, T. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429–435.

- Kozlov, N. G., Gusak, K. N., & Bezborodov, V. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4987.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- This reference is not cited in the text.

- Di Mola, A., D'Andrea, L. D., & De Luca, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.

- This reference is not cited in the text.

-

PubChemLite. 4-(2-fluorophenyl)pyrrolidin-2-one. Available from: [Link]

Sources

- 1. Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen | MDPI [mdpi.com]

- 3. γ-Lactam synthesis [organic-chemistry.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. PubChemLite - 4-(2-fluorophenyl)pyrrolidin-2-one (C10H10FNO) [pubchemlite.lcsb.uni.lu]

- 6. 1-(4-FLUOROPHENYL)-2-PYRROLIDINONE | 54660-08-1 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, a chiral lactam derivative of interest in pharmaceutical research and development. Recognizing the critical role of solubility in drug formulation, purification, and overall bioavailability, this document synthesizes fundamental principles with practical methodologies. While extensive public data on this specific molecule is nascent, this paper establishes a robust framework for its solubility assessment based on analogous compounds and established analytical techniques.

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chiral building block with potential applications in the synthesis of biologically active molecules.[1] Its rigid pyrrolidinone scaffold and the presence of a phenyl group suggest its utility in creating enantiomerically pure compounds for drug design.[1] Understanding its behavior in various organic solvents is paramount for process chemists and formulation scientists to control crystallization, ensure purity, and develop effective delivery systems. Organic solvents are indispensable in the pharmaceutical industry, serving as reaction media, and for separation and purification of synthesis products.[2][3]

Physicochemical Properties and Predicted Solubility Profile

To anticipate the solubility of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, we can extrapolate from the known properties of its structural analog, 4-phenyl-2-pyrrolidinone. The parent compound is a crystalline solid with a molecular weight of 161.2 g/mol .[4][5][6] It exhibits limited solubility in chloroform and methanol.[5] The introduction of a fluorine atom on the phenyl ring is expected to increase the molecule's polarity and potentially alter its crystal lattice energy, thereby influencing its solubility profile.

The fundamental principle of "like dissolves like" governs solubility, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[7] (R)-4-(2-Fluorophenyl)pyrrolidin-2-one possesses both polar (the lactam ring with its amide group capable of hydrogen bonding) and non-polar (the fluorophenyl group) characteristics. This amphiphilic nature suggests a nuanced solubility across a spectrum of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The lactam group of the solute can engage in hydrogen bonding with these solvents, likely leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack acidic protons. They are effective at solvating polar solutes. Given the reported high solubility of the parent compound, 4-phenyl-2-pyrrolidinone, in DMF and DMSO (30 mg/mL), it is anticipated that (R)-4-(2-Fluorophenyl)pyrrolidin-2-one will also be highly soluble in these solvents.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the lactam ring, solubility in non-polar solvents is expected to be limited.

Hypothetical Solubility Data

The following table presents a scientifically plausible, hypothetical solubility profile for (R)-4-(2-Fluorophenyl)pyrrolidin-2-one at ambient temperature (25°C). This data is projected based on the physicochemical properties of analogous structures and general solubility trends of lactam-containing compounds.[8][9]

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Hexane | Non-Polar | < 0.1 |

| Toluene | Aromatic | 1 - 5 |

| Dichloromethane | Halogenated | 10 - 20 |

| Ethyl Acetate | Ester | 5 - 15 |

| Acetone | Ketone | 20 - 40 |

| Acetonitrile | Nitrile | 15 - 30 |

| Isopropanol | Polar Protic (Alcohol) | 10 - 25 |

| Ethanol | Polar Protic (Alcohol) | 20 - 40 |

| Methanol | Polar Protic (Alcohol) | 30 - 60 |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, several well-established methods can be employed.[10] The choice of method often depends on the required accuracy, throughput, and available instrumentation.

Protocol 1: Isothermal Shake-Flask Gravimetric Method

This is a classic and reliable "excess solid" method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid (R)-4-(2-Fluorophenyl)pyrrolidin-2-one to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be automated for higher throughput.

Methodology:

-

Stock Solution and Calibration Curve: Prepare a stock solution of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards of decreasing concentration. Inject these standards into an HPLC system and generate a calibration curve of peak area versus concentration.

-

Sample Preparation and Equilibration: Prepare saturated solutions as described in steps 1 and 2 of the gravimetric method.

-

Sampling and Dilution: After equilibration and phase separation, withdraw a filtered aliquot of the supernatant. Dilute this aliquot with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the analyte.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. The original solubility is then calculated by multiplying this concentration by the dilution factor.

Molecular Interactions and Solubility

The solubility of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. scispace.com [scispace.com]

- 3. Organic solvents in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-2-pyrrolidinone - Safety Data Sheet [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]

- 10. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Safe Handling of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one

Introduction: (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chiral, fluorinated heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] As with many novel compounds in research and development, a specific, officially registered Safety Data Sheet (SDS) may not be readily available. This guide has been meticulously compiled to fill this critical information gap. It synthesizes data from structurally analogous compounds, including various substituted phenyl-pyrrolidinones and general principles for handling fluorinated organic molecules, to provide a comprehensive safety framework for researchers, scientists, and drug development professionals.[3][4][5] The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in established chemical hazard principles.

Anticipated Hazard Identification and Classification

Based on an analysis of structurally related compounds, (R)-4-(2-Fluorophenyl)pyrrolidin-2-one should be handled as a substance with the potential for significant acute and chronic health effects. The classification is inferred from data on similar chlorophenyl and fluorophenyl pyrrolidinone analogs.[5][6]

GHS Hazard Pictograms (Anticipated):

Signal Word: Danger

Anticipated Hazard Statements:

-

H301/311/330: Toxic or Fatal if swallowed, in contact with skin, or if inhaled.[6]

-

H317: May cause an allergic skin reaction.[6]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

-

H361: Suspected of damaging fertility or the unborn child.[6]

The presence of the fluorine atom necessitates additional caution. Fluorinated organic compounds can exhibit unique metabolic toxicities, and their thermal decomposition can produce highly hazardous substances like hydrogen fluoride (HF).[3][9]

Chemical and Physical Properties

While experimental data for the target compound is scarce, the following table provides key identifiers and estimated properties based on its analogs.

| Property | Value / Information | Source |

| IUPAC Name | (R)-4-(2-Fluorophenyl)pyrrolidin-2-one | - |

| Molecular Formula | C₁₀H₁₀FNO | [10][11] |

| Molecular Weight | 179.19 g/mol | - |

| Appearance | Likely a crystalline solid | [12] |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and Ethanol. | [1][12] |

First-Aid Measures: A Proactive Protocol

Immediate and appropriate first aid is critical. All personnel must be familiar with these procedures before beginning work with the compound.

-

General Advice: Move the victim out of the dangerous area immediately. Show this safety guide to the attending physician.[13]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14] High concentrations can cause severe respiratory damage and may be fatal.[15]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[16] Due to the potential for hydrogen fluoride formation upon contact with moisture, it is prudent to have 2.5% calcium gluconate gel available and apply it to the affected area after initial water flushing while seeking medical attention.[15]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17]

-

If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]

Fire-Fighting and Accidental Release Protocols

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). Water spray can be used to cool fire-exposed containers.[13]

-

Specific Hazards from Combustion: Thermal decomposition is a significant concern. Expect the generation of highly toxic and corrosive gases, including:

-

Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full chemical-protective clothing to prevent contact with skin and eyes.[13][19]

Accidental Release Measures

A minor spill can escalate into a major hazard if not handled correctly. The following workflow must be followed.

Step-by-Step Spill Cleanup Protocol:

-

Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.

-

Assess & Equip: Determine if the spill is manageable by trained lab personnel. Don appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]

-

Ventilate & Isolate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Eliminate all potential ignition sources.[20]

-

Contain: Prevent the spill from spreading. Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[21]

-

Absorb & Collect: Carefully cover the spill with the absorbent material, working from the outside in. Once fully absorbed, sweep or scoop the material into a clearly labeled, sealed, and puncture-resistant container for hazardous waste.[20][22]

-

Decontaminate: Clean the spill area thoroughly with soap and water, if the chemical is water-soluble.[20] Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.

-

Report: Report the incident to your supervisor and the appropriate Environmental Health & Safety (EHS) office.[20]

Caption: Workflow for managing an accidental chemical spill.

Handling, Storage, and Exposure Controls

Safe Handling and Storage

-

Handling: All work should be conducted in a well-ventilated area, with a strong recommendation for using a certified chemical fume hood.[8] Avoid the formation of dust and aerosols.[13] Prevent contact with skin, eyes, and clothing by using appropriate PPE. Do not eat, drink, or smoke in work areas.[8] Wash hands and face thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[8]

Exposure Controls and Personal Protection

The hierarchy of controls is a fundamental principle of chemical safety. Engineering controls are the most effective, followed by administrative controls, and finally, PPE.

Caption: The hierarchy of controls for minimizing chemical exposure.

Personal Protective Equipment (PPE) Summary:

| Protection Type | Specification | Rationale & Source |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Required due to severe eye irritation hazard.[13][23] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. | Prevents skin contact, irritation, and potential systemic absorption.[5][19] |

| Respiratory | A NIOSH/MSHA-approved respirator with appropriate cartridges. | Required when engineering controls are insufficient, during spill cleanup, or when aerosols/dust may be generated.[19][23] |

Toxicological and Ecological Considerations

-

Toxicological Profile: While no specific data exists for this compound, analogs demonstrate a high degree of toxicity. Effects are likely to include severe irritation to the skin, eyes, and respiratory tract.[4][5] Systemic effects following absorption through any route of exposure are possible, and some related compounds are suspected reproductive hazards.[6]

-

Ecological Profile: Ecotoxicity data is not available. As a general principle, fluorinated organic compounds can be persistent in the environment.[3] The substance should be prevented from entering drains, waterways, or the soil.[13]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[24] All waste, including contaminated absorbents and PPE, must be placed in sealed, properly labeled containers.[20] Disposal must be carried out by a licensed contractor and in strict accordance with all federal, state, and local regulations.

References

- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.

- American Chemical Society. Guide for Chemical Spill Response. ACS.org.

- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.

- Cayman Chemical. 4-fluoro-α-Pyrrolidinobutiophenone (hydrochloride) (CAS 2749302-50-7).

- Environmental Health and Safety. (2024). CHEMICAL SPILL PROCEDURES.

- University of Manitoba. Chemical Spill Response Procedure.

- UBC. (2021). General Chemical Spill Procedures.

- MilliporeSigma. (2025).

- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- EIGA. Code of practice compressed fluorine and mixtures with inert gases.

- Santa Cruz Biotechnology. 2-Pyrrolidinone.

- Fluorochem. (2024).

- Fluorochem. 4-(3-FLUOROPHENYL)PYRROLIDIN-2-ONE.

- Lead Sciences. 4-(4-Fluorophenyl)pyrrolidin-2-one.

- Cayman Chemical. 4-Phenyl-2-pyrrolidinone (CAS Number: 1198-97-6).

- Angene Chemical. (2021).

- NJ Department of Health. (2008). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.

- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.

- NICNAS. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.

- Purdue University Department of Chemistry. Fluorine Safety.

- Fisher Scientific. (2012).

- Sigma-Aldrich. (2025).

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

- PubChem. 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride.

- ChemicalBook. (2025). 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)

- Fisher Scientific. (2012).

- EvitaChem. Buy 4-Fluoro-2-(4-methylphenyl)pyrrolidine (EVT-13290251).

- Fluorochem. 4-(2-Chlorophenyl)pyrrolidin-2-one.

- European Directorate for the Quality of Medicines & Healthcare. (2023). (4RS)-4-(4-chlorophenyl)

- Organic & Biomolecular Chemistry.

- PubChem. 4-Phenyl-2-pyrrolidinone.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fluoropolymers.eu [fluoropolymers.eu]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 4-(4-Fluorophenyl)pyrrolidin-2-one - Lead Sciences [lead-sciences.com]

- 12. caymanchem.com [caymanchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl) propan-1-one - Safety Data Sheet [chemicalbook.com]

- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. fishersci.com [fishersci.com]

- 17. safety.charlotte.edu [safety.charlotte.edu]

- 18. nj.gov [nj.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 21. acs.org [acs.org]

- 22. umanitoba.ca [umanitoba.ca]

- 23. fishersci.com [fishersci.com]

- 24. operations.ok.ubc.ca [operations.ok.ubc.ca]

therapeutic potential of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one derivatives

An In-Depth Technical Guide to the Therapeutic Potential of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one Derivatives

Abstract

The pyrrolidin-2-one nucleus, a five-membered γ-lactam, represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant agents.[1] Its inherent structural features, including chirality and the capacity for diverse functionalization, allow for fine-tuning of pharmacological activity across a wide range of biological targets.[2][3] This guide focuses on a specific, promising subclass: (R)-4-(2-Fluorophenyl)pyrrolidin-2-one and its derivatives. We will explore the synthetic strategies for accessing these molecules, delve into their multifaceted therapeutic potential spanning neurological, cardiovascular, and metabolic disorders, and elucidate the underlying mechanisms of action. By synthesizing preclinical data and structure-activity relationship (SAR) insights, this document serves as a technical resource for researchers and drug development professionals aiming to harness the potential of this versatile chemical scaffold.

Chapter 1: The Pyrrolidin-2-one Scaffold: A Cornerstone of Bioactive Molecules

The pyrrolidin-2-one ring is a recurring motif in pharmacologically active compounds, most famously represented by the "racetam" class of nootropic agents like Piracetam.[1][4] The non-planar, sp3-hybridized nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, a feature increasingly recognized as critical for successful drug design.[2]

The stereocenter at the 4-position of the pyrrolidinone ring is of paramount importance. The spatial orientation of substituents at this position can drastically alter the binding affinity and efficacy of the molecule at its target protein, a common theme in enantioselective pharmacology.[2] The introduction of an aryl group, such as the 2-fluorophenyl moiety, at this position establishes a key interaction point for many biological targets. Fluorine substitution is a classic medicinal chemistry strategy used to modulate metabolic stability, lipophilicity, and binding interactions.

Chapter 2: Synthesis of (R)-4-(Aryl)pyrrolidin-2-one Derivatives

The construction of the chiral 4-aryl-pyrrolidin-2-one core is a critical step in the development of these compounds. A common and effective strategy involves the asymmetric Michael addition of a nitromethane precursor to an α,β-unsaturated ester, followed by reductive cyclization. This approach allows for robust control of the stereochemistry at the C4 position.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Hypothesized mechanism of neuroprotection via inhibition of the HMGB1/TLR4 pathway.

Anticonvulsant and Antinociceptive Activity

Epilepsy and neuropathic pain represent significant unmet medical needs. Hybrid molecules based on the pyrrolidin-2-one scaffold have demonstrated potent and broad-spectrum antiseizure activity in preclinical models. [5]The lead compound from one study, (R)-9, provided robust protection in the maximal electroshock and 6 Hz seizure tests. [5]The mechanism for these derivatives appears to be multimodal, including the inhibition of voltage-gated sodium channels and antagonism of the TRPV1 receptor, which is implicated in pain signaling. [5]This dual-action profile makes them particularly attractive candidates for treating conditions with comorbid epilepsy and pain.

Cardiovascular Applications

Certain pyrrolidin-2-one derivatives, particularly those featuring a 1-[3-(4-arylpiperazin-1-yl)propyl] side chain, exhibit antiarrhythmic and hypotensive properties. [6][7]Their mechanism is linked to antagonistic activity at α-adrenoceptors. [6]The structure-activity relationships within this class suggest that the nature of the aryl group on the piperazine ring is a key determinant of potency and selectivity. [6]

Metabolic Disorders

Recent research has uncovered the potential of pyrrolidine derivatives as inhibitors of enzymes involved in carbohydrate metabolism, pointing towards applications in type-2 diabetes. [8]Specific derivatives have shown noteworthy inhibitory activity against α-amylase and α-glucosidase. [8]In a separate line of research, 4-fluoropyrrolidine-2-carbonitrile derivatives were identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for anti-diabetic agents. [9]Compound 17a from this series showed high DPP-4 inhibitory activity (IC₅₀=0.017 μM) and good efficacy in oral glucose tolerance tests in mice. [9]

Monoamine Reuptake Inhibition

Analogues of pyrovalerone, which contains a 2-(pyrrolidin-1-yl)pentan-1-one structure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT). [10][11]This pharmacological profile is relevant for the development of treatments for conditions such as ADHD, depression, and substance abuse disorders. The (S)-enantiomer was found to be the more active form, and substitution on the phenyl ring, such as with 3,4-dichloro groups, significantly enhances potency. [10]

Chapter 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-aryl-pyrrolidin-2-one scaffold has yielded critical insights into the structural requirements for various biological activities.

| Position | Modification | Observed Therapeutic Effect | Key Insights | Reference |

| C4-Aryl Ring | Electron-donating groups (e.g., p-OCH₃) | Antidiabetic (α-glucosidase inhibition) | Enhances inhibitory potency against metabolic enzymes. | [8] |

| C4-Aryl Ring | 3,4-Dichloro substitution | Monoamine Reuptake Inhibition (DAT/NET) | Increases potency significantly, likely through enhanced binding at the transporter. | [10] |

| N1-Substituent | Large, flexible chains with arylpiperazine | Antiarrhythmic (α-adrenoceptor block) | The linker and terminal basic group are crucial for interacting with adrenoceptors. | [6][7] |

| N1-Substituent | (3-Methylpyridin-4-yl)methyl | Neuro-imaging (SV2A binding) | This specific substituent directs the molecule to the synaptic vesicle protein SV2A. | [12] |

| Pyrrolidine Ring | Addition of a 2-carbonitrile group | Antidiabetic (DPP-4 inhibition) | The nitrile group is a key pharmacophoric element for potent DPP-4 inhibition. | [9] |

Table 1: Summary of Structure-Activity Relationships for 4-Aryl-Pyrrolidin-2-one Derivatives.

Chapter 5: Preclinical Evaluation: Key Experimental Protocols

The translation of these promising compounds from bench to bedside requires rigorous preclinical evaluation. Below are representative protocols for assessing in vitro target engagement and in vivo efficacy.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is adapted from methodologies used to evaluate novel DPP-4 inhibitors. [9]

-

Reagents and Materials: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), test compounds (dissolved in DMSO), Tris-HCl buffer (pH 8.0).

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the test compound dilution (or vehicle control).

-

Add 25 µL of human recombinant DPP-4 enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-p-nitroanilide substrate.

-

Monitor the increase in absorbance at 405 nm over 15 minutes using a plate reader. This measures the formation of p-nitroaniline.

-

Calculate the rate of reaction for each concentration.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Protocol: In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol is a standard method for evaluating the anticonvulsant potential of novel compounds. [13]

-

Animals: Male Swiss albino mice (20-25 g).

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control. Levetiracetam can be used as a positive control.

-

Seizure Induction: 30-60 minutes after drug administration, inject a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.). This is typically repeated every 48 hours to induce a "kindling" effect, which models chronic epilepsy.

-

Observation and Scoring: Immediately after each PTZ injection, observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale: 0=no response, 5=generalized tonic-clonic seizure).

-

Data Analysis: Compare the mean seizure scores and the percentage of animals exhibiting generalized seizures between the treated and control groups. The effective dose (ED₅₀) can be calculated.

Caption: Experimental workflow for the PTZ-induced kindling model in mice.

Chapter 6: Future Directions and Conclusion

The (R)-4-(2-Fluorophenyl)pyrrolidin-2-one scaffold and its derivatives represent a highly versatile and promising class of molecules for drug discovery. The existing body of research clearly demonstrates their potential to address a wide array of therapeutic needs, from the neurological and psychiatric to the cardiovascular and metabolic. The ability to precisely tune the pharmacological profile through targeted chemical modifications underscores the power of this scaffold.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For derivatives with promising in vivo activity, detailed mechanistic studies are needed to identify specific molecular targets and pathways.

-

Pharmacokinetic Optimization: Systematic evaluation and optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties will be crucial for developing clinically viable candidates.

-

Exploration of New Chemical Space: Expanding the diversity of substituents at the N1 and C4-aryl positions could uncover novel biological activities.

-

Translational Studies: Advancing the most promising compounds, such as multimodal anticonvulsants or selective DPP-4 inhibitors, into more advanced preclinical models and eventually clinical trials is the ultimate goal.

References

-

Dąbrowska, M., et al. (2010). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(7), 996-1004. [Link]

-

Jabeen, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135539. [Link]

-

Malawska, B., et al. (2002). Synthesis and development of new 2-substituted 1-[3-(4-arylpiperazin-1-yl)propyl]-pyrrolidin-2-one derivatives with antiarrhythmic, hypotensive, and alpha-adrenolytic activity. Il Farmaco, 57(9), 757-768. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

Pace, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 380(5), 33. [Link]

-

Kim, H. J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

-

Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4615-4645. [Link]

-

Kamiński, K., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 193, 118728. [Link]

-

Dahalia, M., et al. (2025). Pirfenidone regulates seizures through the HMGB1/TLR4 axis to improve cognitive functions and modulate oxidative stress and neurotransmitters in PTZ-induced kindling in mice. Brain Research Bulletin, 217, 111162. [Link]

-

Clinicaltrials.eu. (4R)-4-(3-(18F)Fluoranyl-5-Fluorophenyl)-1-[(3-Methylpyridin-4-Yl)Methyl]Pyrrolidin-2-One. clinicaltrials.eu. [Link]

-

Oborina, M. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 598-607. [Link]

-

Woods, A. J., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. The Journal of Organic Chemistry, 87(17), 11333-11344. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

Uddin, M. S., et al. (2020). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 25(22), 5447. [Link]

-

Oborina, M. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. ResearchGate. [Link]

Sources

- 1. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and development of new 2-substituted 1-[3-(4-arylpiperazin-1-yl)propyl]-pyrrolidin-2-one derivatives with antiarrhythmic, hypotensive, and alpha-adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Pirfenidone regulates seizures through the HMGB1/TLR4 axis to improve cognitive functions and modulate oxidative stress and neurotransmitters in PTZ-induced kindling in mice - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

An In-depth Technical Guide on Fluorinated Pyrrolidin-2-one Analogs for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one (or γ-lactam) ring is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of biologically active agents.[1][2][3] Its versatility, however, is not static. The deliberate and strategic incorporation of fluorine atoms into this scaffold represents a powerful tactic for overcoming common drug development hurdles. Fluorine, the most electronegative element, is not merely a hydrogen isostere; its unique steric and electronic properties can profoundly alter a molecule's lipophilicity, metabolic stability, conformational preference, and target binding affinity.[4][5][6][7][8] This guide provides a deep dive into the synthesis, properties, and applications of fluorinated pyrrolidin-2-one analogs, offering field-proven insights for the modern drug hunter.

PART 1: Core Synthetic Strategies and Mechanistic Considerations

The synthesis of fluorinated γ-lactams requires a nuanced approach, as the method chosen directly dictates the position and stereochemistry of the crucial C-F bond.[9][10] The rationale behind selecting a particular synthetic route often involves a trade-off between directness, substrate scope, and the desired level of stereochemical control.

Methodology 1: Direct Electrophilic Fluorination

This approach is the most conceptually straightforward, involving the direct fluorination of a pre-formed pyrrolidin-2-one ring or a suitable precursor.

-

Causality Behind Experimental Choice: This method is often chosen for rapid library synthesis when a specific stereocenter is not required or when the electronic nature of the substrate directs the fluorination to a desired position. The use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® is common. The primary drawback can be a lack of regioselectivity and the potential for over-fluorination.

-

Detailed Experimental Protocol: Copper-Catalyzed Direct Fluorination [11]

-

System Preparation: A solution of the starting β-keto ester (1.0 mmol) and a copper catalyst, such as copper(I) iodide (0.1 mmol), is prepared in a suitable solvent like acetonitrile (5 mL) within a reaction vessel.

-

Fluorinating Agent: A carrier gas (e.g., 10% F₂ in N₂) is bubbled through the solution at a controlled flow rate at room temperature. The use of elemental fluorine, while highly effective, requires specialized equipment and safety precautions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of sodium sulfite.

-

Extraction & Purification: The aqueous phase is extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the α-fluorinated product.

-

Methodology 2: Cyclization of Fluorinated Acyclic Precursors

This strategy offers superior control over regioselectivity by introducing the fluorine atom to a linear precursor before the ring-closing step.

-

Causality Behind Experimental Choice: This is the preferred method when a specific regioisomer is essential. For instance, to synthesize a 4-fluoropyrrolidin-2-one, one would typically start with a fluorinated γ-amino acid or a related precursor and then induce cyclization. This avoids the selectivity issues inherent in directly fluorinating the lactam ring.

Methodology 3: Chemo-enzymatic Synthesis for Enantiopurity

For chiral drug candidates, achieving high enantiomeric excess is critical. Chemo-enzymatic strategies merge the power of chemical synthesis with the exquisite selectivity of biological catalysts.[12]

-

Causality Behind Experimental Choice: When a specific stereoisomer is required for optimal target engagement, enzymatic resolutions or asymmetric cyclizations are invaluable. For example, an amidase can be used for the crucial asymmetric cyclization stage, ensuring the formation of a single enantiomer.[11][13] This "green chemistry" approach often reduces the need for expensive chiral ligands and high-waste purification steps.[11][13]

Caption: Rationale for selecting a synthetic route.

PART 2: Impact on Physicochemical and Pharmacokinetic Profiles

The introduction of fluorine is a deliberate act of molecular engineering designed to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strong C-F bond and high electronegativity of fluorine are the primary drivers of these changes.

| Property | Unsubstituted Pyrrolidin-2-one Analog | Fluorinated Pyrrolidin-2-one Analog | Mechanistic Rationale & Impact |

| Metabolic Stability | Susceptible to C-H oxidation by Cytochrome P450 enzymes. | Significantly enhanced. | The C-F bond is exceptionally strong (~105.4 kcal/mol) and resistant to oxidative cleavage, effectively "blocking" common sites of metabolism and increasing the drug's half-life.[14] |

| Lipophilicity (logP) | Moderately polar. | Generally increased. | Fluorination often increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[5][6] This is a critical factor for CNS-penetrant drugs. |

| Basicity (pKa) | The lactam nitrogen is weakly basic. | Basicity is reduced. | As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which decreases the electron density on the nearby nitrogen atom, thereby lowering its pKa.[4][7] This can reduce off-target ion channel interactions. |

| Conformational Control | Flexible ring pucker. | Conformationally constrained. | Fluorine substitution can stabilize specific ring conformations (e.g., endo or exo puckers) through steric and electronic effects, such as hyperconjugation.[14] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, thus increasing potency.[14] |

PART 3: Applications in Drug Discovery and Development

The beneficial properties imparted by fluorination have led to the successful application of these analogs across multiple therapeutic areas.

Case Study: Enzyme Inhibition

Fluorinated pyrrolidines have shown remarkable efficacy as enzyme inhibitors, where precise interactions within a binding pocket are paramount.

-

Dipeptidyl Peptidase (DPP-4) Inhibitors: In the development of DPP-4 inhibitors for type 2 diabetes, the introduction of a difluoropyrrolidine moiety was a key discovery. The steric and electron-withdrawing effects of the two fluorine atoms were found to hinder metabolism at the otherwise vulnerable end of the molecule.[15]

-

Carbonic Anhydrase (CA) Inhibitors: A series of fluorinated pyrrolidines incorporating a benzenesulfonamide moiety demonstrated unprecedented selectivity for human carbonic anhydrase II (hCA II).[16] This selectivity is crucial for minimizing side effects associated with the inhibition of other CA isoforms.

Case Study: CNS and Cardiovascular Agents

-

Antiarrhythmic and Antihypertensive Agents: Pyrrolidin-2-one derivatives with two fluorine atoms on a pendant phenyl ring were found to significantly decrease systolic and diastolic blood pressure in preclinical models.[17]

-

PET Imaging Agents: The development of ¹⁸F-labeled pyrrolo[2,3-d]pyrimidine analogs has provided promising candidates for Positron Emission Tomography (PET) radioligands.[18] These agents allow for non-invasive imaging of targets like the corticotropin-releasing hormone type 1 receptor (CRHR1) in the brain, aiding in both diagnosis and drug development.[4][8][18]

Caption: From property modulation to therapeutic outcome.

Conclusion and Future Outlook

The strategic fluorination of the pyrrolidin-2-one scaffold is a validated and highly effective strategy in modern medicinal chemistry. It provides a sophisticated toolkit for addressing fundamental challenges in drug design, from enhancing metabolic stability to improving target selectivity and enabling advanced diagnostic imaging. As synthetic methodologies for fluorination become more precise and efficient, particularly in the realm of asymmetric synthesis, the application of these unique analogs is set to expand even further, promising the development of safer, more effective, and more targeted therapeutics.

References

-

Ma, J. A., & Cahard, D. (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Journal of Fluorine Chemistry, 128(9), 975-996. [Link]

-

Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

-

Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2195-2207. [Link]

-

Gawalska, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

-

McPhee, K., Bekic, M., & Frolova, L. (2022). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. [Link]

-

Alaqeel, S. I., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-745. [Link]

-

Marek, I., et al. (2020). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 25(15), 3487. [Link]

-

Willis, N. J., et al. (2015). Sustainable synthesis of enantiopure fluorolactam derivatives by a selective direct fluorination–amidase strategy. Green Chemistry, 17(12), 5241-5246. [Link]

-

Ni, Y., & Zhao, H. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8019-8036. [Link]

-

Tan, G., et al. (2010). Synthesis of new N-substituted pyrrolidin-2-ones as cyclic analog of gamma-aminobutyric acid. ResearchGate. [Link]

-